3-(4-Chlorobenzenesulfonyl)-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one
Description
3-(4-Chlorobenzenesulfonyl)-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one is a synthetic small molecule featuring a 1,4-dihydroquinolin-4-one core substituted with a 4-chlorobenzenesulfonyl group at position 3, a fluorine atom at position 6, and a propyl chain at position 1.
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-6-fluoro-1-propylquinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClFNO3S/c1-2-9-21-11-17(18(22)15-10-13(20)5-8-16(15)21)25(23,24)14-6-3-12(19)4-7-14/h3-8,10-11H,2,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUSXAPMHXMDHQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=O)C2=C1C=CC(=C2)F)S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClFNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorobenzenesulfonyl)-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the quinoline core: This can be achieved through a Friedländer synthesis, where an aniline derivative reacts with a ketone in the presence of an acid catalyst.
Introduction of the sulfonyl group: The 4-chlorobenzenesulfonyl group can be introduced via a sulfonylation reaction using 4-chlorobenzenesulfonyl chloride and a suitable base.
Fluorination: The fluorine atom can be introduced through electrophilic fluorination using reagents such as Selectfluor.
Alkylation: The propyl group can be introduced through an alkylation reaction using a propyl halide and a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorobenzenesulfonyl)-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted quinolones depending on the nucleophile used.
Scientific Research Applications
3-(4-Chlorobenzenesulfonyl)-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-Chlorobenzenesulfonyl)-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The quinolone core suggests potential inhibition of bacterial DNA gyrase or topoisomerase IV, enzymes critical for DNA replication and transcription in bacteria. The presence of the sulfonyl and fluorine groups may enhance binding affinity and specificity to these targets.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Position 6 Substitution: Fluoro vs. Ethoxy
- 3-(4-Chlorobenzenesulfonyl)-6-ethoxy-1-propyl-1,4-dihydroquinolin-4-one Structure: Differs by an ethoxy (-OCH₂CH₃) group at position 6 instead of fluorine. Molecular Weight: 405.8951 (C₂₀H₂₀ClNO₄S) vs. ~393.83 (estimated for the fluoro analog).
Sulfonyl Group Modifications
- 7-(Azepan-1-yl)-3-(3,4-dimethylbenzenesulfonyl)-6-fluoro-1-propyl-1,4-dihydroquinolin-4-one Structure: Features a 3,4-dimethylbenzenesulfonyl group instead of 4-chlorobenzenesulfonyl. Implications: Methyl groups are electron-donating, which may alter electronic interactions with biological targets compared to the electron-withdrawing chlorine substituent.
Core Modifications: Acyl vs. Sulfonyl Substituents
- 3-(Anthracene-9-carbonyl)-1-pentyl-1,4-dihydroquinolin-4-one (Compound 98) Structure: Replaces the sulfonyl group with a bulky anthracene carbonyl moiety. Molecular Weight: 420.52 (C₂₉H₂₅NO₂) vs. ~393.83 (fluoro-sulfonyl analog). This highlights the trade-off between target affinity and pharmacokinetic properties in acylated vs. sulfonylated derivatives .
Pharmacologically Active Analogs
- APDQ230122 (3-acyl-2-phenylamino-1,4-dihydroquinolin-4-one derivative) Activity: Inhibits S. pneumoniae peptidoglycan biosynthesis, causing structural damage to bacterial cell walls. The 6-fluoro and sulfonyl substituents in the target compound may similarly enhance antibacterial activity .
Data Table: Structural and Functional Comparison
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
